molecular formula C7H8F3NO2 B2617907 Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate CAS No. 2248311-41-1

Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate

Cat. No. B2617907
CAS RN: 2248311-41-1
M. Wt: 195.141
InChI Key: MYTJKUFCZBTUIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing this compound. One notable approach involves the enantioselective synthesis of α-trifluoromethyl amines via biocatalytic N–H bond insertion with acceptor-acceptor carbene donors. Engineered variants of cytochrome c552 from Hydrogenobacter thermophilus catalyze the asymmetric N–H carbene insertion reaction, yielding enantioenriched α-trifluoromethyl amines .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate consists of a trifluoromethyl group attached to a but-3-ynoate moiety. The trifluoromethyl group enhances lipophilicity and influences biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic additions, acylation, and substitution reactions. Its triple bond allows for diverse functionalization, making it a valuable building block in organic synthesis .

Mechanism of Action

The exact mechanism of action for Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate depends on its specific application. It may act as a precursor for bioactive molecules or participate in enzyme inhibition due to its unique structural features .

properties

IUPAC Name

ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c1-3-6(11,7(8,9)10)5(12)13-4-2/h1H,4,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTJKUFCZBTUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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